molecular formula C21H32ClN3O4 B1680569 Revexepride CAS No. 219984-49-3

Revexepride

货号 B1680569
CAS 编号: 219984-49-3
分子量: 425.9 g/mol
InChI 键: FOUUNSGQVBGYQM-SUMWQHHRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Revexepride is a highly selective 5-HT4 receptor agonist . It is also a potential inducer of the CYP3A4 enzyme . It is used for the treatment of gastroesophageal reflux disease . The CAS number for Revexepride is 219984-49-3 .


Synthesis Analysis

The human CYP isoenzymes are involved in the metabolism of revexepride, which is mainly metabolized in vitro in humans by CYP3A4 (99.9%) with a minor contribution of CYP2D6 (0.1%) .


Molecular Structure Analysis

The molecular formula of Revexepride is C21H32ClN3O4 .


Chemical Reactions Analysis

Revexepride exhibits direct inhibition of human CYP3A4 in vitro . The mean revexepride renal clearance was 8.6 L/h, which was slightly higher than the typical glomerular filtration rate in healthy individuals .


Physical And Chemical Properties Analysis

Revexepride has rapid and moderate-to-good oral absorption . Excretion of radioactivity was completed with significant amounts in feces and urine . Renal clearance slightly exceeded the typical glomerular filtration rate, suggesting the involvement of active transportation in the renal tubules .

科学研究应用

胃轻瘫治疗

Revexepride被确认为一种5-羟色胺(血清素)受体(5-HT4R)激动剂,已被探讨其在治疗胃轻瘫中的有效性。胃轻瘫是一种慢性胃部疾病,其特征是胃排空延迟而没有任何机械性阻塞。症状包括餐后饱胀感、饥饿感早发、腹胀、恶心、呕吐和腹痛。在一项II期临床试验中,评估了Revexepride对具有胃轻瘫症状的参与者的胃肠症状和胃排空率的影响(Tack等,2016年)

胃食管反流病(GERD)

Revexepride已被研究用于治疗继续出现症状的胃食管反流病(GERD)患者,尽管接受质子泵抑制剂(PPI)治疗。该药物被检查其促动力性质,刺激胃肠蠕动,这对于存在蠕动障碍的患者可能是有益的。这种方法旨在针对胃运动功能障碍以及酸抑制(Tack et al., 2014)

药代动力学和排泄

研究还关注了Revexepride的药代动力学、吸收和排泄途径。例如,一项使用微示踪剂方法和加速器质谱法的I期研究在健康个体中评估了这些方面。研究发现Revexepride具有快速和中等至良好的口服吸收,大量药物通过粪便和尿液排泄。Revexepride的肾脏清除率略高于典型的肾小球滤过率,表明在肾小管中存在主动转运(Flach et al., 2016)

与其他药物的相互作用

Revexepride应用的另一个方面是其与其他药物的相互作用。一项I期研究评估了奥美拉唑(一种质子泵抑制剂)与Revexepride联合给药对Revexepride药代动力学的影响。该研究旨在为Revexepride添加到质子泵抑制剂治疗的概念验证做准备。研究发现,Revexepride的药代动力学参数在有无奥美拉唑联合给药时相似,表明这些药物之间没有显著的药代动力学相互作用(Pierce et al., 2015)

安全和危害

No safety signals were identified in a Phase I study that evaluated the pharmacokinetics and excretion pathways of Revexepride in healthy individuals .

属性

IUPAC Name

4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUUNSGQVBGYQM-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176429
Record name Revexepride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Revexepride

CAS RN

219984-49-3
Record name Revexepride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revexepride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEXEPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revexepride
Reactant of Route 2
Reactant of Route 2
Revexepride
Reactant of Route 3
Revexepride
Reactant of Route 4
Revexepride
Reactant of Route 5
Reactant of Route 5
Revexepride
Reactant of Route 6
Revexepride

Citations

For This Compound
90
Citations
J Tack, A Rotondo, A Meulemans… - …, 2016 - Wiley Online Library
… Revexepride is a very selective and potent 5-HT 4 R agonist that stimulates gastrointestinal (… , revexepride has virtually no affinity for other receptors. In animal models, revexepride …
Number of citations: 40 onlinelibrary.wiley.com
J Tack, F Zerbib, K Blondeau… - …, 2015 - Wiley Online Library
… -group study of revexepride in patients who … revexepride on parameters derived from pH/multichannel intraluminal impedance monitoring (pH/impedance); (ii) the effect of revexepride …
Number of citations: 21 onlinelibrary.wiley.com
NJ Shaheen, J Adler, S Dedrie… - Alimentary …, 2015 - Wiley Online Library
… Revexepride has been developed as an add-on therapy to … The aim of this study was to evaluate the effect of revexepride … safety and tolerability of revexepride in the target population. …
Number of citations: 21 onlinelibrary.wiley.com
S Flach, M Croft, J Ding, R Budhram… - Drug Design …, 2016 - Taylor & Francis
… This study demonstrated that revexepride had rapid and moderate-to-good oral absorption. Excretion of radioactivity was completed with significant amounts in feces and urine. Renal …
Number of citations: 5 www.tandfonline.com
D Pierce, M Corcoran, M Velinova… - Drug Design …, 2015 - Taylor & Francis
… 4 receptor agonist revexepride (SSP-… revexepride pharmacokinetics were affected by co-administration of omeprazole, in preparation for a proof-of-concept evaluation of revexepride …
Number of citations: 6 www.tandfonline.com
MR Ingrosso, M Camilleri, J Tack, G Ianiro, CJ Black… - Gastroenterology, 2022 - Elsevier
… After direct and indirect comparison, domperidone was superior to ABT-229 and revexepride, and oral metoclopramide was superior to revexepride (Supplementary Table 7). Given the …
Number of citations: 13 www.sciencedirect.com
N Goelen, M Jones, IH Huang… - United European …, 2023 - Wiley Online Library
Background Gastroparesis and functional dyspepsia are disorders characterized by upper gastrointestinal symptoms and multifaceted etiologies. One of the main therapeutic …
Number of citations: 4 onlinelibrary.wiley.com
PJ Pasricha, W Snape - Gastroenterology, 2016 - gastrojournal.org
… Similarly, 5-HT4 receptor agonists such as mosapride and revexepride so far have failed to improve typical symptoms of gastroparesis. 17, 18 Thus, there is a growing sense that “…
Number of citations: 8 www.gastrojournal.org
CM Navas, NK Patel, BE Lacy - Digestive diseases and sciences, 2017 - Springer
… suggestive of gastroparesis (n = 80) treated with revexepride (0.02, 0.1, or 0.5 mg oral TID) … further studies will be carried out as there are no current clinical trials listed for revexepride. …
Number of citations: 61 link.springer.com
L Hillman, R Yadlapati, AJ Thuluvath… - Diseases of the …, 2017 - ncbi.nlm.nih.gov
Up to 40% of patients report persistent gastroesophageal reflux disease (GERD) symptoms despite proton pump inhibitor (PPI) therapy. This review outlines the evidence for medical …
Number of citations: 76 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。